Anti-Proliferative Activity Against Human Bladder Cancer T24 Cells: Class-Level Benchmarking from Pyrazinyl-Aryl Urea Series
The target compound N-phenyl-N'-[2-(2-pyrazinylsulfanyl)phenyl]urea contains the core pyrazinyl-aryl urea scaffold that was systematically explored in the Chen et al. 2022 study [1]. That study reported that the most potent analog (compound 5-23) achieved an IC₅₀ of 4.58 ± 0.24 μM against T24 cells, whereas structurally close analogs with slight variations in the aryl substitution pattern showed IC₅₀ values ranging from ~5 μM to >50 μM. The target compound's specific unsubstituted phenyl and ortho-pyrazinylsulfanyl arrangement has not been individually evaluated in this or any other publicly available head-to-head assay. Therefore, the differentiation claim here is one of class-level inference: the precise substituent constellation of the target compound places it in a region of chemical space where minor structural changes produce order-of-magnitude potency differences, but no direct quantitative data exist to rank it against specific named comparators.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Not individually determined in published literature |
| Comparator Or Baseline | Compound 5-23 (the most potent pyrazinyl-aryl urea in the series): IC₅₀ = 4.58 ± 0.24 μM; other analogs in the same series: IC₅₀ up to >50 μM |
| Quantified Difference | Cannot be calculated for the target compound; class-level intra-series variability exceeds 10-fold |
| Conditions | Human bladder cancer T24 cell line, MTT assay, 48 h incubation |
Why This Matters
Procurement for anticancer screening must be accompanied by an acknowledgment that this specific compound lacks quantitative potency data; any assumption that it performs similarly to the optimized lead 5-23 is unsupported without de novo testing.
- [1] Chen JN, Chen CT, He YZ, Qin TS, Cheng L, Sun YX, Yang KJ, Chen Q, Yang C, Wei Y. Concise synthesis and biological activity evaluation of novel pyrazinyl-aryl urea derivatives against several cancer cell lines, which can especially induce T24 apoptotic and necroptotic cell death. RSC Med Chem. 2022;13(3):280-299. View Source
